CBCVA Demonstrates Significant Anticonvulsant Efficacy in a Dravet Syndrome Mouse Model, Differentiating from Inactive Analog CBCV
In a head-to-head comparison in the Scn1a+/- mouse model of Dravet syndrome, CBCVA at 100 mg/kg i.p. significantly elevated the temperature threshold for generalized tonic-clonic seizures (GTCS) relative to vehicle control (p = 0.0365), demonstrating anticonvulsant efficacy [1]. In stark contrast, its decarboxylated structural analog, cannabichromevarin (CBCV), showed no significant effect on hyperthermia-induced seizures at any tested dose, despite achieving substantially higher brain penetration (brain-plasma ratio of 5.8 for CBCV vs. 0.20 for CBCVA) [1]. This evidence underscores that the carboxylic acid moiety on CBCVA is critical for anticonvulsant activity in this model, and that CBCV cannot serve as a functional substitute.
| Evidence Dimension | Anticonvulsant efficacy (elevation of seizure threshold temperature) |
|---|---|
| Target Compound Data | Significant increase in GTCS temperature threshold at 100 mg/kg i.p. (p = 0.0365 vs. vehicle). |
| Comparator Or Baseline | CBCV: No significant effect on seizure threshold at any dose tested. Vehicle control: baseline seizure threshold. |
| Quantified Difference | Qualitative difference in efficacy (significant vs. no effect). Brain-plasma ratio: CBCVA 0.20 vs. CBCV 5.8. |
| Conditions | Scn1a+/- mouse model of Dravet syndrome; hyperthermia-induced seizures; i.p. administration. |
Why This Matters
This demonstrates that CBCVA possesses unique anticonvulsant properties not shared by its closest structural analog, making it the essential compound for epilepsy research, not CBCV.
- [1] Anderson, L. L., et al. (2021). Cannabichromene, Related Phytocannabinoids, and 5-Fluoro-cannabichromene Have Anticonvulsant Properties in a Mouse Model of Dravet Syndrome. ACS Chemical Neuroscience, 12(2), 330-339. View Source
